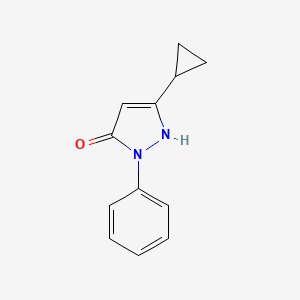

5-环丙基-2-苯基-1H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-cyclopropyl-2-phenyl-1H-pyrazol-3-one” is a type of organic compound that belongs to the class of pyrazoles . Pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, cyclopropyldiazonium generated by basic decomposition of N-cyclopropyl-N-nitrosourea easily entered into an azo coupling reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to give the corresponding cyclopropylhydrazone in up to 90% yield .

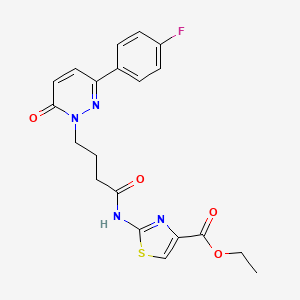

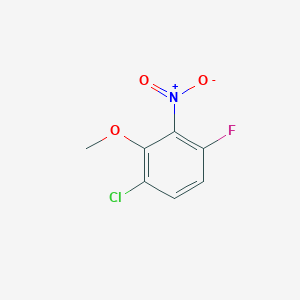

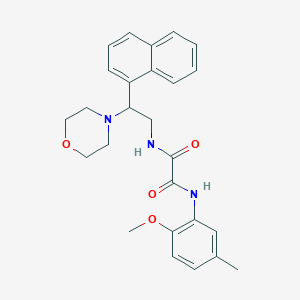

Molecular Structure Analysis

The molecular structure of “5-cyclopropyl-2-phenyl-1H-pyrazol-3-one” is represented by the linear formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “5-cyclopropyl-2-phenyl-1H-pyrazol-3-one” include a molecular weight of 200.24 . The compound should be stored in a refrigerated environment .

科学研究应用

抗增殖应用

已合成并评估了包括类似于 5-环丙基-2-苯基-1H-吡唑-3-酮的化合物在内的吡唑衍生物的抗增殖特性。值得注意的是,新型 1-芳基-3、5-双(杂)芳基吡唑衍生物对乳腺癌和白血病细胞等癌细胞系表现出显著的细胞毒性作用。这些化合物诱导细胞凋亡,并有可能被开发成用于癌症治疗的小分子抑制剂 (Ananda 等人,2017)。

抗菌和抗炎特性

已合成了一些 1H-吡唑衍生物并筛选了它们的抗炎和抗菌活性。特别是,某些衍生物表现出有效的抗炎特性,并对革兰氏阳性菌和革兰氏阴性菌菌株表现出活性 (Kendre 等人,2013)。

抗真菌应用

已合成并评估了环丙基-吡唑杂化物的抗真菌特性。这些化合物是在环保的离子液体-水双相体系中创建的,其合成过程被发现既方便又高效 (Burde & Rahatgaonkar,2019)。

结构性质的调查

还进行了研究以探讨吡唑衍生物的结构和光谱性质。例如,对某些吡唑的多态性和异构现象的研究提供了对其相互转化和稳定性条件的宝贵见解,有助于理解它们的化学行为 (García 等人,2002)。

抗癌和抗氧化活性

对吡唑衍生物的进一步研究包括它们的抗癌和抗氧化活性的合成和评估。一些衍生物对各种人癌细胞系表现出显着的细胞毒性,并表现出有效的自由基清除活性,表明它们作为治疗剂的潜力 (Cadena-Cruz 等人,2021)。

属性

IUPAC Name |

5-cyclopropyl-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSCWJLJTVJKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)

![N-[(1-Aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride](/img/structure/B2585257.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2585258.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)

![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2585263.png)

![5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2585264.png)